molecular formula C13H9F2NO3 B8319287 2-Fluoro-4-(4-fluoro-benzyloxy)-nitrobenzene

2-Fluoro-4-(4-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8319287
M. Wt: 265.21 g/mol
InChI Key: AZHADHQYJXQOKG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluoro-benzyloxy)-nitrobenzene is a useful research compound. Its molecular formula is C13H9F2NO3 and its molecular weight is 265.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(4-fluoro-benzyloxy)-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4-fluoro-benzyloxy)-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9F2NO3

Molecular Weight

265.21 g/mol

IUPAC Name

2-fluoro-4-[(4-fluorophenyl)methoxy]-1-nitrobenzene

InChI

InChI=1S/C13H9F2NO3/c14-10-3-1-9(2-4-10)8-19-11-5-6-13(16(17)18)12(15)7-11/h1-7H,8H2

InChI Key

AZHADHQYJXQOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 10.0 g (0.063 mole) of 3-fluoro-4-nitrophenol, 17.0 g (0.090 mole) of 4-fluorophenylmethyl chloride, and 12.42 g (0.090 mole) of anhydrous potassium carbonate in 80 mL of methyl ethyl ketone was heated at 70° C. for approximately 17 hours. The reaction mixture was then cooled and filtered and the filtrate evaporated under reduced pressure, leaving 13.10 g of 4-fluorophenylmethyl 3-fluoro-4-nitrophenyl ether as a solid; m.p. 90°-91° C.
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10 g
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17 g
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12.42 g
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80 mL
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Synthesis routes and methods II

Procedure details

The starting compound 2-fluoro-4-(4-fluorobenzyloxy)nitrobenzene (m.p.: 99° C.) was prepared by alkylation of 3-fluoro-4-nitrophenol with 4-fluorobenzyl chloride in DMF in the presence of potassium carbonate.
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Synthesis routes and methods III

Procedure details

A solution of 3-fluoro-4-nitrophenol (5.0 g, 32 mmol) and 4-fluorobenzyl bromide (6.3 g, 33 mmol) in acetone (50 mL) containing potassium carbonate (5.3 g, 38 mmol) was heated under reflux for 2 h. After cooling to room temperature the mixture was filtered and evaporated to leave the title compound (7.3 g, 86%) as a light yellow solid. MS: m/e=265.1 (M++H).
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5 g
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6.3 g
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5.3 g
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50 mL
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Yield
86%

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